molecular formula C7H17NS B1443411 3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine CAS No. 1248784-53-3

3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine

Cat. No.: B1443411
CAS No.: 1248784-53-3
M. Wt: 147.28 g/mol
InChI Key: XYKZQADASBMFQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine is an organic compound with the molecular formula C7H17NS and a molecular weight of 147.28 g/mol . This compound is characterized by the presence of a methylsulfanyl group attached to a butan-1-amine backbone, with two additional methyl groups at the third carbon position. It is commonly used as a versatile small molecule scaffold in various chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine typically involves the reaction of 3,3-dimethyl-2-butanone with methylthiol in the presence of a suitable base to form the corresponding thioether. This intermediate is then subjected to reductive amination using ammonia or an amine source under hydrogenation conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The product is typically purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. The amine group can form ionic or covalent bonds with target molecules, modulating their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group at the second carbon position and the amine group at the first carbon position allows for unique interactions with molecular targets, making it a valuable scaffold in chemical and pharmaceutical research .

Properties

IUPAC Name

3,3-dimethyl-2-methylsulfanylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NS/c1-7(2,3)6(5-8)9-4/h6H,5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKZQADASBMFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine
Reactant of Route 2
3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine
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3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3,3-Dimethyl-2-(methylsulfanyl)butan-1-amine

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